molecular formula C25H26BrN3O3S B5088726 N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide

N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide

Cat. No.: B5088726
M. Wt: 528.5 g/mol
InChI Key: BCTXCNJYKJPUDZ-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells, bacteria, fungi, and viruses. It may also modulate the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the replication of viruses. It has also been reported to reduce pain and inflammation in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and can be obtained in high yield and purity. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, the compound has some limitations as well. It is highly toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and viral infections. Another direction is to study its mechanism of action in more detail, in order to identify potential targets for drug development. Furthermore, the compound could be modified to improve its efficacy and reduce its toxicity. Finally, more studies are needed to fully understand the biochemical and physiological effects of this compound, and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide involves the reaction of N-benzyl-4-bromo-N-(2-hydroxyethyl)benzenesulfonamide with 4-phenylpiperazine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities. In addition, it has been shown to have analgesic and anti-inflammatory properties. The compound has been evaluated in various in vitro and in vivo models, and has shown promising results.

Properties

IUPAC Name

N-benzyl-4-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BrN3O3S/c26-22-11-13-24(14-12-22)33(31,32)29(19-21-7-3-1-4-8-21)20-25(30)28-17-15-27(16-18-28)23-9-5-2-6-10-23/h1-14H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTXCNJYKJPUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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